An In-depth Technical Guide to 4-(Chloromethyl)phenylacetic Acid: A Cornerstone Linker for Targeted Protein Degradation
An In-depth Technical Guide to 4-(Chloromethyl)phenylacetic Acid: A Cornerstone Linker for Targeted Protein Degradation
This guide provides a comprehensive technical overview of 4-(Chloromethyl)phenylacetic acid (CAS Number: 56066-91-2), a bifunctional molecule of significant interest to researchers, medicinal chemists, and professionals in the field of drug development. Its unique structural features make it a valuable building block, particularly in the burgeoning field of targeted protein degradation. We will delve into its chemical identity, synthesis, analytical characterization, key applications with a focus on Proteolysis Targeting Chimeras (PROTACs), and essential safety protocols.
Chemical Identity and Physicochemical Properties
4-(Chloromethyl)phenylacetic acid is a substituted aromatic carboxylic acid. The presence of a reactive chloromethyl group and a carboxylic acid moiety on the same phenylacetic acid scaffold imparts its bifunctional nature, making it an ideal linker component in the synthesis of more complex molecules.[1]
| Property | Value | Source |
| IUPAC Name | 2-[4-(chloromethyl)phenyl]acetic acid | [1] |
| CAS Number | 56066-91-2 | [1] |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and alcohols. Limited solubility in water. | |
| Melting Point | Not consistently reported, requires experimental verification. | |
| Boiling Point | Not available, likely to decompose at high temperatures. |
Synthesis and Purification: A Practical Laboratory Protocol
The synthesis of 4-(Chloromethyl)phenylacetic acid can be achieved through various routes. A common and effective method involves the chlorination of the corresponding 4-methylphenylacetic acid. This approach offers good selectivity for the benzylic position under controlled conditions.
Experimental Protocol: Synthesis via Chlorination of 4-Methylphenylacetic Acid
This protocol is based on the principles of benzylic halogenation, a well-established transformation in organic synthesis. The use of a radical initiator is crucial for the selective chlorination of the methyl group over aromatic ring substitution.
Materials and Reagents:
-
4-Methylphenylacetic acid
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) (1 M)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylphenylacetic acid (1 equivalent) in carbon tetrachloride.
-
Addition of Reagents: Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain the reaction under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 4-(Chloromethyl)phenylacetic acid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white to off-white crystalline solid.
-
Causality Behind Experimental Choices:
-
Solvent: Carbon tetrachloride is a classic solvent for radical halogenations due to its inertness. However, due to its toxicity, other solvents like cyclohexane or certain chlorocarbons can be used with appropriate safety measures.
-
Radical Initiator: Benzoyl peroxide or AIBN is used in catalytic amounts to initiate the radical chain reaction. The weak O-O or C-N bond cleaves upon heating to form radicals, which then abstract a hydrogen atom from the methyl group of the starting material, initiating the chlorination process.
-
Washing with Sodium Bicarbonate: This step is crucial to remove any unreacted starting material and acidic byproducts, ensuring a purer final product.
Analytical Characterization: Validating the Molecular Structure
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 4-(Chloromethyl)phenylacetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals that confirm the structure. Key expected signals include:
-
A singlet for the benzylic protons of the chloromethyl group (-CH₂Cl) typically in the range of 4.5-4.7 ppm.
-
A singlet for the methylene protons of the acetic acid moiety (-CH₂COOH) around 3.6-3.8 ppm.
-
A pair of doublets in the aromatic region (7.2-7.4 ppm) corresponding to the para-substituted benzene ring.
-
A broad singlet for the carboxylic acid proton (-COOH), which can appear over a wide range (typically >10 ppm) and may exchange with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon environment, including the chloromethyl carbon, the methylene carbon of the acetic acid group, the carboxylic acid carbon, and the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid carbonyl group, usually around 1700-1725 cm⁻¹.
-
C-Cl stretching vibrations, which are typically found in the fingerprint region (below 800 cm⁻¹).
-
C-H stretches from the aromatic ring and the methylene groups.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 184 and 186 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.[1] Common fragmentation patterns would involve the loss of a chlorine radical (-Cl) and the loss of the carboxylic acid group (-COOH).[2]
Reactivity and Applications in Drug Development
The utility of 4-(Chloromethyl)phenylacetic acid in drug development stems from its bifunctional nature. The carboxylic acid can be readily derivatized to form amides, esters, or other functionalities. The chloromethyl group is a reactive electrophile, susceptible to nucleophilic substitution by a variety of nucleophiles, including amines, thiols, and alcohols.
A Key Linker in PROTAC Synthesis
The most prominent application of 4-(Chloromethyl)phenylacetic acid is as a linker in the synthesis of PROTACs.[3][4][5][6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The synthesis of a PROTAC using 4-(Chloromethyl)phenylacetic acid typically involves two key steps:
-
Amide Bond Formation: The carboxylic acid group is coupled with an amine-containing ligand for the target protein or the E3 ligase using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).
-
Nucleophilic Substitution: The chloromethyl group is then reacted with a nucleophilic handle (e.g., an amine or a phenol) on the other ligand to complete the PROTAC structure.
The causality for its use as a linker is its ability to provide a rigid phenylacetic acid core that can be readily functionalized at two distinct points, allowing for the precise spatial positioning of the two ligands. This spatial arrangement is critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 4-(Chloromethyl)phenylacetic acid.
Hazard Identification:
-
Skin and Eye Irritant: May cause skin irritation and serious eye irritation.[8][9]
-
Respiratory Irritant: May cause respiratory irritation.[8]
-
Harmful if Swallowed or Inhaled: May be harmful if ingested or inhaled.[10]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[10]
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a particulate respirator may be necessary.[8]
Handling and Storage:
-
Handle in a well-ventilated area to avoid dust formation and inhalation.[10]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[8]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[10]
-
In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[10]
-
If inhaled: Move the person into fresh air. Seek medical attention if symptoms occur.[10]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Conclusion
4-(Chloromethyl)phenylacetic acid is a versatile and valuable building block for organic synthesis, with a particularly impactful role in the development of PROTACs for targeted protein degradation. Its straightforward synthesis, well-defined reactivity, and commercially availability make it an attractive choice for researchers in academia and industry. A thorough understanding of its chemical properties, handling requirements, and reactivity is paramount for its safe and effective use in the laboratory. This guide provides a solid foundation for scientists and drug development professionals to leverage the potential of this important chemical entity in their research endeavors.
References
-
Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025, April 17). AIR Unimi. Retrieved January 6, 2026, from [Link]
- Process for preparing substituted phenylacetic acid derivatives and novel intermediates. (1997, December 16). Google Patents.
-
PROCESS FOR PRODUCING CHLOROMETHYLPHENYLACETIC ACID. (2010, December 1). European Patent Office. Retrieved January 6, 2026, from [Link]
-
4-(Chloromethyl)phenylacetic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
4-(Chloromethyl)phenyl acetate - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]
- Method for catalytic reaction of chloromethylation of aromatic cyclic compound. (2010, July 14). Google Patents.
-
phenylacetic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). (n.d.). Human Metabolome Database. Retrieved January 6, 2026, from [Link]
-
Phenylacetic acid, 4-chlorophenyl ester. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]
- Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (chlorophacinone). (2007, June 14). Google Patents.
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved January 6, 2026, from [Link]
- Preparation method of chlorophenyl acetic acid. (2007, March 21). Google Patents.
-
Reactions of {4-[bis(2-chloroethyl)amino]phenyl}acetic acid (phenylacetic acid mustard) with 2'-deoxyribonucleosides. (2001). PubMed. Retrieved January 6, 2026, from [Link]
-
Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. (2011). PubMed. Retrieved January 6, 2026, from [Link]
-
FTIR TESTING. (n.d.). Air Hygiene. Retrieved January 6, 2026, from [Link]
-
Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
Reactions of (chloromethyl) ethoxysilanes with amines. (n.d.). R Discovery. Retrieved January 6, 2026, from [Link]
- Preparation method of 4-methylthio phenylacetic acid. (2016, June 8). Google Patents.
-
Phenylacetic acid. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
α-CHLOROPHENYLACETIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved January 6, 2026, from [Link]
-
Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. (2016, February 6). Chemistry Stack Exchange. Retrieved January 6, 2026, from [Link]
-
Phenylacetic Acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Phenylacetic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]
Sources
- 1. 4-(Chloromethyl)phenylacetic acid | C9H9ClO2 | CID 10313419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
